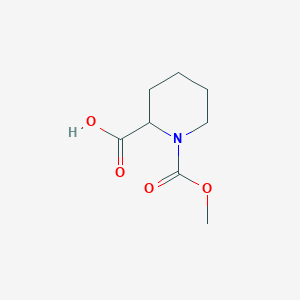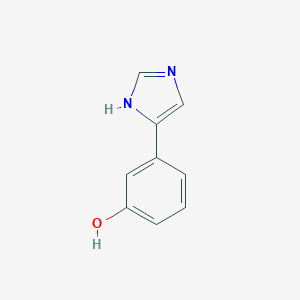
N-Butylphosphoramidic dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butylphosphoramidic dichloride is a chemical compound that has garnered attention in various fields of research due to its unique properties. It is a phosphoramidic dichloride derivative, which means it contains a phosphorus atom bonded to two chlorine atoms and an amide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Butylphosphoramidic dichloride can be synthesized through several methods. One common approach involves the reaction of butylamine with phosphorus oxychloride under controlled conditions. The reaction typically proceeds as follows:
Butylamine+Phosphorus oxychloride→N-Butylphosphoramidic dichloride+Hydrogen chloride
The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: N-Butylphosphoramidic dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding phosphoramidates, phosphoramidines, and phosphorothioates.
Oxidation and Reduction: The compound can be oxidized to form phosphoramidic acids or reduced to produce phosphines.
Hydrolysis: In the presence of water, this compound hydrolyzes to form phosphoric acid derivatives and butylamine.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products:
Phosphoramidates: Formed by reaction with alcohols
Phosphoramidines: Formed by reaction with amines
Phosphorothioates: Formed by reaction with thiols
Wissenschaftliche Forschungsanwendungen
N-Butylphosphoramidic dichloride has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: The compound is employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Research is ongoing to explore its potential as a precursor in the development of pharmaceuticals.
Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals
Wirkmechanismus
N-Butylphosphoramidic dichloride can be compared with other phosphoramidic dichlorides, such as:
- N,N-Dimethylphosphoramidic dichloride
- N,N-Diethylphosphoramidic dichloride
- N,N-Diisopropylphosphoramidic dichloride
Uniqueness:
- This compound has a longer alkyl chain compared to its dimethyl, diethyl, and diisopropyl counterparts, which can influence its reactivity and solubility properties.
- The presence of the butyl group may also affect the steric and electronic environment around the phosphorus atom, leading to differences in reaction rates and product distributions .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
IUPAC Name |
N-dichlorophosphorylbutan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10Cl2NOP/c1-2-3-4-7-9(5,6)8/h2-4H2,1H3,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYLTLFJIZSMKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNP(=O)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2NOP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50604476 |
Source


|
| Record name | N-Butylphosphoramidic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90206-85-2 |
Source


|
| Record name | N-Butylphosphoramidic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B138975.png)




![N-[(2Z)-3-Oxo-2-butanylidene]acetamide](/img/structure/B138990.png)
![N,N'-([1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diyl)bis(hydroxylamine)](/img/structure/B138993.png)



